molecular formula C30H48O3 B1678880 苦楝内酯 CAS No. 115404-57-4

苦楝内酯

货号 B1678880
CAS 编号: 115404-57-4
分子量: 456.7 g/mol
InChI 键: GKQMMZUXYRXFOH-SDQXWTQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Niloticin is a tetracyclic triterpenoid compound . It has been found to have anti-viral, antioxidative, and mosquitocidal activities . It is also an osteoclastogenesis inhibitor . Niloticin can be used as a potential natural mosquitocide, showing strong larvicidal and pupicidal activities .


Molecular Structure Analysis

Niloticin has a molecular formula of C30H48O3 . It has been found to bind to myeloid differentiation protein 2 (MD-2) and acetylcholinesterase 1 (AChE1) of Aedes aegypti L .


Chemical Reactions Analysis

Niloticin inhibits osteoclastogenesis by blocking RANKL-RANK interaction and suppressing the AKT, MAPK, and NF-κB signaling pathways . It also shows anti-inflammatory activity by binding to MD-2, antagonizing the effects of LPS binding to the TLR4/MD-2 complex, resulting in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway .


Physical And Chemical Properties Analysis

Niloticin has a molecular weight of 456.7 . It appears as a crystal and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

Immunology

Summary of the Application

Niloticin is an active compound isolated from Cortex phellodendri with uncharacterized anti-inflammatory activity . It has been found to promote anti-inflammatory pathway activation in macrophage cells .

Methods of Application

The Traditional Chinese Medicine Systems Pharmacology Database was used to evaluate niloticin . Bio-layer interferometry and molecular docking technologies were used to explore how niloticin targets myeloid differentiation protein 2 (MD-2), which mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses . The cytokines involved in the lipopolysaccharide (LPS)-TLR4/MD-2-NF-κB pathway were evaluated using ELISA, RT-qPCR, and western blotting .

Results or Outcomes

Niloticin could bind to MD-2 and had no evident effects on cell viability . Niloticin treatment significantly decreased the levels of NO, IL-6, TNF-α, and IL-1β induced by LPS (p < 0.01) . IL-1β, IL-6, iNOS, TNF-α, and COX-2 mRNA expression levels were decreased by niloticin (all p < 0.01) . Compared with that in the control group, the increase in TLR4, p65, MyD88, p-p65, and iNOS expression levels induced by LPS were suppressed by niloticin (all p < 0.01) .

Osteology

Summary of the Application

Niloticin has been found to inhibit osteoclastogenesis by blocking RANKL–RANK interaction and suppressing the AKT, MAPK, and NF-κB signaling pathways .

Methods of Application

The study found that niloticin directly binds to RANK with an equilibrium dissociation constant of 5.8 μM, blocking RANKL-RANK interaction . This thereby inhibits RANKL-induced AKT, MAPK (p38, JNK, and ERK1/2), and NF-κB (IKKα/β, IκBα, and p65) pathways activation .

Results or Outcomes

The binding of niloticin reduces the expression of key osteoclast differentiation-related regulatory factors (NFATc1, c-Fos, TRAP, c-Src, β3-Integrin, and cathepsin K) in osteoclast precursors, ultimately negatively regulating osteoclastogenesis . These findings suggest that niloticin could serve as a novel osteoclastogenesis inhibitor and might have beneficial effects on bone health .

Neurology

Summary of the Application

Niloticin has been investigated for its potential use in neurology, particularly in the context of Parkinson’s disease . It has been suggested that niloticin may have therapeutic potential in this field .

Methods of Application

The exact methods of application in neurology are not fully detailed in the available literature. However, it is likely that niloticin would be administered orally or intravenously, similar to other drugs used in the treatment of neurological conditions.

Results or Outcomes

While specific results or outcomes are not available in the current literature, the study suggests that niloticin has therapeutic potential in the treatment of Parkinson’s disease .

Gastroenterology

Summary of the Application

Niloticin has been associated with anti-inflammatory activity, which could be beneficial in the field of gastroenterology . Inflammation is a common feature of many gastrointestinal diseases, so compounds with anti-inflammatory properties like niloticin could potentially be useful in treatment.

Methods of Application

The methods of application in gastroenterology are not fully detailed in the available literature. However, given the nature of gastrointestinal diseases, niloticin would likely be administered orally.

Results or Outcomes

Specific results or outcomes are not available in the current literature. However, the anti-inflammatory properties of niloticin suggest it could have potential therapeutic benefits in the treatment of inflammatory gastrointestinal diseases .

属性

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMMZUXYRXFOH-IWPAKXEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921731
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

CAS RN

115404-57-4
Record name Niloticin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Niloticin
Reactant of Route 2
Niloticin
Reactant of Route 3
Niloticin
Reactant of Route 4
Niloticin
Reactant of Route 5
Niloticin
Reactant of Route 6
Niloticin

Citations

For This Compound
306
Citations
AD Reegan, MR Gandhi, MG Paulraj, K Balakrishna… - Acta tropica, 2014 - Elsevier
… activity of fractions and a compound niloticin from the hexane extract of Limonia … niloticin recorded strong larvicidal and pupicidal activities. The 2 ppm concentration of niloticin …
Number of citations: 51 www.sciencedirect.com
H Xu, Y Jia, J Li, X Huang, L Jiang, T Xiang… - Biomedicine & …, 2022 - Elsevier
… Niloticin appears to have anti-respiratory syncytial virus [20], antioxidative [21], … of niloticin on osteoclastogenesis remains unknown. This study documents the inhibitory effect of niloticin …
Number of citations: 7 www.sciencedirect.com
G Chen, C Liu, M Zhang, X Wang… - International Journal of …, 2022 - journals.sagepub.com
… Thus, the aim of this study was to evaluate the drug potential of niloticin and investigate the … that niloticin has therapeutic potential and lay the foundation for the development of niloticin …
Number of citations: 4 journals.sagepub.com
AD Reegan, A Stalin, MG Paulraj, K Balakrishna… - Medicinal Chemistry …, 2016 - Springer
… In a study, we had reported niloticin (C 30 H 48 O 3 ) from the plant Limonia … of niloticin (−8.4 kcal/mol) were found to be significantly higher than temephos (−4.75 kcal/mol). Both niloticin …
Number of citations: 19 link.springer.com
R Su, M Kim, H Kawaguchi, T YAMAMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
Three tirucallane-type triterpenoids, niloticin, phellochin and … niloticin was determined based on spectroscopic and X-ray crystal structure analyses. Furthermore, a derivative of niloticin …
Number of citations: 36 www.jstage.jst.go.jp
A Lata, A Kumar, M Pal, HK Yadav, NK Nair - National Academy Science …, 2023 - Springer
This study presents the development and validation of a high-performance thin layer chromatography (HPTLC) method for quantification of quercetin, stigmasterol, psoralen and niloticin …
Number of citations: 1 link.springer.com
K Kishi, K Yoshikawa, S Arihara - Phytochemistry, 1992 - Elsevier
Two novel limonoids, named kihadalactone A and B, have been isolated from the fresh fruits of Phellodendron amurense, along with seven tirucallanes triterpenoids, niloticin, …
Number of citations: 45 www.sciencedirect.com
H ITOKAWA, E KISHI, H MORITA… - Chemical and …, 1992 - jstage.jst.go.jp
… Conversion of Niloticin to Dihydroniloticin A methanol solution of niloticin (5 mg) was treated with an excess of sodium borohydride. After workup in the usual way, the product was …
Number of citations: 183 www.jstage.jst.go.jp
CO Esimone, G Eck, TN Duong… - Die Pharmazie-An …, 2008 - ingentaconnect.com
… Therefore, dammarenolic acid, aglaiol and niloticin demonstrate potent anti-RSV activity that should be explored further in the current search for anti-RSV therapeutic agents. …
Number of citations: 35 www.ingentaconnect.com
AD Reegan, MR Gandhi, MG Paulraj, K Balakrishna… - Acta Tropica, 2014 - infona.pl
Erratum to “Effect of niloticin, a protolimonoid isolated from Limonia acidissima L. (Rutaceae) on the immature stages of dengue vector Aedes aegypti L. (Diptera: Culicidae)” [Acta Trop …
Number of citations: 1 www.infona.pl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。